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Compound of Interest

Compound Name: 4-propylphenyl phenoxyacetate

Cat. No.: B5626807

Get Quote

Part 1: Chemical Identity & Core Identifiers
This compound is an aromatic ester derived from the condensation of phenoxyacetic acid and

4-propylphenol. It is characterized by a flexible oxymethylene linker and a rigid biphenyl-like

ester core, common in liquid crystalline mesogens and prodrug scaffolds.

Nomenclature & Classification
IUPAC Name: (4-propylphenyl) 2-phenoxyacetate

Chemical Formula:

Molecular Weight: 270.33 g/mol

SMILES:CCCC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2

InChI Key (Calculated):UVKTYJOWXQZJLR-UHFFFAOYSA-N

Component Identifiers (Precursors)
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Since the ester itself lacks a primary CAS, it is identified by its synthetic precursors in

regulatory filings:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Physicochemical Profile (Calculated)
LogP (Octanol/Water): 4.2 ± 0.3 (High Lipophilicity)

Polar Surface Area (PSA): 35.5 Å²

Rotatable Bonds: 6

Predicted Melting Point: 55–65 °C (Solid at RT, potentially liquid crystalline)

Solubility: Insoluble in water; Soluble in DCM, Toluene, Ethyl Acetate.

Part 2: Synthesis & Manufacturing Protocols
For research and development, the most robust synthesis route is Steglich Esterification or the

Acid Chloride Method. The following protocol is designed for high purity (>98%) suitable for

biological screening or material characterization.

Synthesis Workflow (Acid Chloride Route)
This method avoids the urea byproducts of DCC coupling, simplifying purification.

Reagents:
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Phenoxyacetic acid (1.0 eq)

Thionyl Chloride (

, 1.5 eq)

4-Propylphenol (1.0 eq)

Triethylamine (

, 1.2 eq)

Dichloromethane (DCM, Anhydrous)

Step-by-Step Protocol:

Activation: In a flame-dried round-bottom flask, dissolve Phenoxyacetic acid (10 mmol) in dry

DCM (20 mL). Add catalytic DMF (2 drops).

Chlorination: Add Thionyl Chloride (15 mmol) dropwise at 0°C. Reflux for 2 hours until gas

evolution (

,

) ceases. Evaporate excess

under vacuum to yield Phenoxyacetyl chloride.

Coupling: Re-dissolve the acid chloride in dry DCM (10 mL). In a separate flask, mix 4-

Propylphenol (10 mmol) and Triethylamine (12 mmol) in DCM (15 mL) at 0°C.

Addition: Add the acid chloride solution dropwise to the phenol solution over 30 minutes.

Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC

(Hexane:EtOAc 4:1).

Workup: Quench with water. Wash organic layer with 1M

(2x), sat.
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(2x), and Brine. Dry over

.

Purification: Recrystallize from Ethanol or perform Flash Column Chromatography (Silica gel,

Hexane/EtOAc gradient).

Reaction Pathway Diagram

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Figure 1. Convergent synthesis of 4-propylphenyl phenoxyacetate via acid chloride

activation.

Part 3: Applications & Analytical Profiling
Analytical Characterization
To validate the structure, the following spectral signals are required:

NMR (400 MHz,

):

7.35–6.90 (m, 9H, Aromatic protons).

4.85 (s, 2H,
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).

2.58 (t, 2H, Benzylic

).

1.65 (m, 2H,

propyl).

0.95 (t, 3H, Terminal

).

IR Spectroscopy:

(Ester): 1760

(Characteristic of phenyl esters).

(Ether): 1240

.

Research Applications
Liquid Crystal Mesogens: The phenyl ester core with a flexible alkyl tail (propyl) and a polar

head (phenoxy) is a classic motif in nematic liquid crystal mixtures. This compound serves as

a "viscosity reducer" in LC formulations due to the ether linkage.

Prodrug Modeling: The phenoxyacetic acid moiety is a known pharmacophore (e.g., in

penicillin V). This ester can be used to study arylesterase activity, as the phenyl ester bond is

labile to specific plasma esterases, releasing the free acid and propylphenol.

Structure-Activity Relationship (SAR) Map
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Figure 2. Functional decomposition of 4-propylphenyl phenoxyacetate highlighting

SAR regions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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